molecular formula C9H15N3O2S B2623948 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one CAS No. 74575-25-0

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2623948
CAS No.: 74575-25-0
M. Wt: 229.3
InChI Key: PJYYQGLUWCYORZ-UHFFFAOYSA-N
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Description

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of morpholine derivatives with imidazolidinone precursors. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved often include binding to active sites or allosteric sites on the target proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c13-8-7-10-9(15)12(8)2-1-11-3-5-14-6-4-11/h1-7H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYQGLUWCYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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